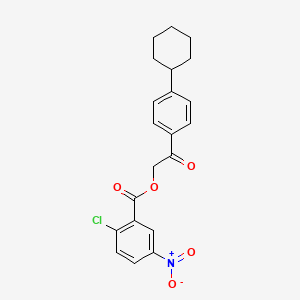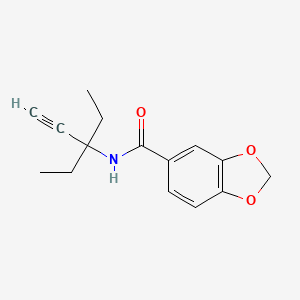METHANONE](/img/structure/B4822432.png)
[4-(3-CHLOROPHENYL)PIPERAZINO](2,6-DIFLUOROPHENYL)METHANONE
Descripción general
Descripción
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 2,6-difluorophenyl group. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 3-chlorophenylpiperazine with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential pharmacological activities. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine
In medicine, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is investigated for its potential use as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including the synthesis of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to GABA receptors, leading to the modulation of neurotransmitter activity. This interaction results in the inhibition of neuronal excitability, which can have therapeutic effects in conditions such as anxiety and epilepsy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE
- (3-Chlorophenyl){4-[3-(trifluoromethyl)pyridin-2-yl]piperazino}methanone
- 1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One
Uniqueness
Compared to similar compounds, 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern on the piperazine ring. The presence of both 3-chlorophenyl and 2,6-difluorophenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O/c18-12-3-1-4-13(11-12)21-7-9-22(10-8-21)17(23)16-14(19)5-2-6-15(16)20/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIYURIMYHGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4822371.png)
![N-({2-[(4-biphenylyloxy)acetyl]hydrazino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B4822377.png)
![N~2~-ethyl-N-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4822381.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4822392.png)

![N~1~-(3-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4822412.png)

![(5Z)-3-(2,3-dimethylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4822415.png)

![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4822436.png)
METHANONE](/img/structure/B4822444.png)
![[1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOL-5-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4822447.png)
